1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid
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Overview
Description
1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is a compound with the molecular formula C7H12F3NO4 and a molecular weight of 231.1697 g/mol . This compound is of interest due to its unique structural features, which include a cyclopropane ring and functional groups that make it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the reaction of alkenes with carbenes or carbenoids . For example, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple, can be used to form cyclopropane rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
Scientific Research Applications
1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a bioisostere, mimicking the structure of other biologically active molecules. The amino and hydroxyethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives and amino alcohols, such as:
- 1-amino-2-hydroxyethylcyclopropane
- 1-amino-2-hydroxyethylcyclobutane
- 1-amino-2-hydroxyethylcyclopentane
Uniqueness
1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which can enhance the compound’s stability and reactivity. Additionally, the combination of the cyclopropane ring with the amino and hydroxyethyl groups provides a versatile scaffold for further chemical modifications .
Properties
CAS No. |
2757961-51-4 |
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Molecular Formula |
C7H12F3NO4 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c6-4(3-7)5(8)1-2-5;3-2(4,5)1(6)7/h4,7-8H,1-3,6H2;(H,6,7)/t4-;/m0./s1 |
InChI Key |
GLPPNHNXHHPFBB-WCCKRBBISA-N |
Isomeric SMILES |
C1CC1([C@H](CO)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC1(C(CO)N)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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